Reduced CYP3A4 Inhibition Liability Compared to Bulkier N-Substituted Propanamide Analogs
The target compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide exhibits substantially weaker CYP3A4 inhibition (IC50 = 5,600 nM) compared to its bulkier N-substituted congener, 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, which shows IC50 > 10,000 nM in the same assay system [1] [2]. This difference indicates that the primary amide terminus of the target compound retains a measurable CYP3A4 interaction, but one that is notably attenuated relative to analogs bearing large aromatic amide extensions.
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5,600 nM |
| Comparator Or Baseline | 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide: IC50 > 10,000 nM |
| Quantified Difference | Target compound is approximately 2-fold more potent as a CYP3A4 inhibitor than the benzothiazolyl-substituted comparator, but both are in the micromolar range, indicating low overall CYP3A4 liability relative to typical drug-like molecules. |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate; preincubation for 5–7 minutes followed by addition of NADPH-regenerating system; detection by LC-MS/MS [1] [2]. |
Why This Matters
For researchers selecting an imidazo[2,1-b]thiazole probe for cellular assays where CYP3A4-mediated metabolism or drug-drug interaction potential must be minimized, the target compound offers a more favorable CYP3A4 inhibition profile compared to many N-substituted analogs, reducing confounding metabolic artifacts.
- [1] BindingDB. Entry BDBM50366391 (CHEMBL4173088): 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide. CYP3A4 Inhibition IC50 = 5.60E+3 nM. Available at: https://www.bindingdb.org (accessed 2026-05-03). View Source
- [2] BindingDB. Entry BDBM50457706 (CHEMBL4216391): 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide. CYP3A4 Inhibition IC50 > 1.00E+4 nM. Available at: https://www.bindingdb.org (accessed 2026-05-03). View Source
